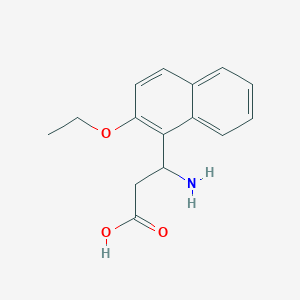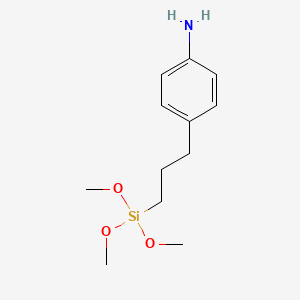
L-Leucine, N-4-quinazolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Vorbereitungsmethoden
The synthesis of (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid typically involves several steps. One common method includes the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of phase-transfer catalysis and metal-mediated reactions .
Analyse Chemischer Reaktionen
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex structures, often using catalysts like palladium or copper.
Wissenschaftliche Forschungsanwendungen
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting certain biological pathways, making it a candidate for studying cellular processes.
Wirkmechanismus
The mechanism of action of (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinase activity, which is crucial for the proliferation of cancer cells. By binding to the active site of the enzyme, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways involved in cell growth and survival . Additionally, it can interfere with bacterial cell wall synthesis, leading to the death of bacterial cells .
Vergleich Mit ähnlichen Verbindungen
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid can be compared with other quinazoline derivatives such as:
Erlotinib: Used for treating non-small cell lung cancer.
Gefitinib: Another anticancer agent targeting the epidermal growth factor receptor.
Prazosin: Used for treating hypertension and benign prostatic hyperplasia.
What sets (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid apart is its specific structural features and the unique combination of biological activities it exhibits, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
55040-14-7 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
ZXCCLHAPTDCVKL-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)
![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)

![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)


![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)
